Cas no 1609400-93-2 (8-(Boc-amino)-2-azaspiro[4.5]decane)

8-(Boc-amino)-2-azaspiro[4.5]decane is a protected amine derivative featuring a spirocyclic structure, combining the stability of a Boc (tert-butoxycarbonyl) group with the rigid framework of a 2-azaspiro[4.5]decane core. This compound is particularly valuable in organic synthesis and medicinal chemistry, where it serves as a versatile intermediate for the construction of complex nitrogen-containing scaffolds. The Boc group ensures selective deprotection under mild acidic conditions, enabling controlled functionalization. Its spirocyclic architecture enhances conformational rigidity, making it useful for studying structure-activity relationships in drug discovery. The compound’s high purity and well-defined reactivity profile make it a reliable choice for peptide modifications and heterocyclic synthesis.
8-(Boc-amino)-2-azaspiro[4.5]decane structure
1609400-93-2 structure
Product Name:8-(Boc-amino)-2-azaspiro[4.5]decane
CAS No:1609400-93-2
MF:C14H26N2O2
MW:254.368443965912
CID:4702348
PubChem ID:72207716
Update Time:2025-05-19

8-(Boc-amino)-2-azaspiro[4.5]decane Chemical and Physical Properties

Names and Identifiers

    • 8-(BOC-AMINO)-2-AZASPIRO[4.5]DECANE
    • tert-butyl N-{2-azaspiro[4.5]decan-8-yl}carbamate
    • PB35474
    • FCH1631721
    • t-Butyl 2-azaspiro[4.5]dec-8-ylcarbamate
    • t-Butyl (5R,8R)-2-azaspiro[4.5]dec-8-ylcarbamate
    • t-Butyl (5S,8S)-2-azaspiro[4.5]dec-8-ylcarbamate
    • tert-butyl (5r,8r)-2-azaspiro[4.5]dec-8-ylcarbamate
    • tert-butyl (5s,8s)-2-azaspiro[4.5]dec-8-ylcarbamate
    • 1341038-05-8
    • SY244835
    • tert-Butyl 2-azaspiro[4.5]decan-8-ylcarbamate
    • N-Boc-2-azaspiro[4.5]decan-8-amine
    • DTXSID101153396
    • AKOS022676570
    • DTXSID201148805
    • Carbamic acid, N-cis-2-azaspiro[4.5]dec-8-yl-, 1,1-dimethylethyl ester
    • CS-0047906
    • tert-butyl N-(2-azaspiro[4.5]decan-8-yl)carbamate
    • P13030
    • Carbamic acid, N-trans-2-azaspiro[4.5]dec-8-yl-, 1,1-dimethylethyl ester
    • tert-Butyl trans-2-azaspiro[4.5]decan-8-ylcarbamate
    • AS-51588
    • MFCD22033487
    • F8887-3839
    • 1609409-14-4
    • tert-Butyl cis-2-azaspiro[4.5]decan-8-ylcarbamate
    • tert-butyl (2-azaspiro[4.5]decan-8-yl)carbamate
    • 1609400-93-2
    • 8-(Boc-amino)-2-azaspiro[4.5]decane
    • Inchi: 1S/C14H26N2O2/c1-13(2,3)18-12(17)16-11-4-6-14(7-5-11)8-9-15-10-14/h11,15H,4-10H2,1-3H3,(H,16,17)
    • InChI Key: PGYQPWDBUCVPDF-UHFFFAOYSA-N
    • SMILES: O(C(C)(C)C)C(NC1CCC2(CNCC2)CC1)=O

Computed Properties

  • Exact Mass: 254.199
  • Monoisotopic Mass: 254.199
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 301
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 50.4
  • XLogP3: 2

8-(Boc-amino)-2-azaspiro[4.5]decane Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
T881832-1g
tert-butyl (5s,8s)-2-azaspiro[4.5]dec-8-ylcarbamate
1609400-93-2 95%
1g
¥5,012.10 2022-08-31

Additional information on 8-(Boc-amino)-2-azaspiro[4.5]decane

Comprehensive Overview of 8-(Boc-amino)-2-azaspiro[4.5]decane (CAS No. 1609400-93-2): Properties, Applications, and Industry Insights

The chemical compound 8-(Boc-amino)-2-azaspiro[4.5]decane (CAS No. 1609400-93-2) is a highly specialized intermediate widely utilized in pharmaceutical research and organic synthesis. Its unique spirocyclic structure and Boc-protected amine functionality make it a valuable building block for drug discovery, particularly in the development of central nervous system (CNS) therapeutics and protease inhibitors. This article delves into its molecular characteristics, synthetic applications, and relevance to current trends like AI-driven drug design and green chemistry.

Structurally, 8-(Boc-amino)-2-azaspiro[4.5]decane features a 2-azaspiro[4.5]decane core, a scaffold known for its conformational rigidity and ability to enhance bioavailability in drug candidates. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine, enabling selective reactions in multi-step syntheses. Researchers frequently search for "Boc-protected spirocyclic amines" or "CAS 1609400-93-2 suppliers," reflecting its demand in peptide mimetics and small-molecule libraries for high-throughput screening.

In the context of AI-assisted drug discovery, this compound has gained attention due to its compatibility with fragment-based drug design (FBDD). Computational models often highlight spirocyclic frameworks like 2-azaspiro[4.5]decane for their balanced lipophilicity and 3D complexity, addressing challenges in blood-brain barrier (BBB) penetration. Recent publications on platforms like PubMed and Reaxys emphasize its role in optimizing GPCR-targeted drugs, aligning with the industry's focus on neurological disorders such as Alzheimer's and Parkinson's diseases.

Synthetically, 8-(Boc-amino)-2-azaspiro[4.5]decane is prepared via multicomponent reactions or ring-closing metathesis, with yields optimized through microwave-assisted techniques. Environmental considerations have spurred interest in "sustainable synthesis of Boc-protected amines," driving innovations like catalytic hydrogenation and solvent-free conditions. Regulatory-compliant manufacturers prioritize REACH certification and GMP standards, ensuring suitability for preclinical studies.

From a commercial perspective, the compound's patent landscape and generic drug development potential are frequently queried in pharmaceutical databases. Its pricing and global supply chain stability remain critical for contract research organizations (CROs). As the industry shifts toward personalized medicine, derivatives of 8-(Boc-amino)-2-azaspiro[4.5]decane are explored for biomarker-specific therapies, further solidifying its relevance in modern medicinal chemistry.

In summary, 8-(Boc-amino)-2-azaspiro[4.5]decane (CAS No. 1609400-93-2) exemplifies the intersection of structural innovation and therapeutic potential. Its applications span CNS drug development, computational chemistry, and green synthesis, making it a cornerstone for researchers navigating the evolving landscape of small-molecule pharmaceuticals.

Recommended suppliers
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
ASIACHEM I&E (JIANGSU) CO., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD